molecular formula C20H19N5O3S2 B2484677 N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886940-60-9

N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2484677
CAS No.: 886940-60-9
M. Wt: 441.52
InChI Key: UODOINXVRWAJCG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H19N5O3S2 and its molecular weight is 441.52. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's structure, biological mechanisms, and its pharmacological implications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC20_{20}H19_{19}N5_{5}O3_{3}S2_{2}
Molecular Weight441.5 g/mol
CAS Number886931-13-1

The structural features include a dimethoxyphenyl moiety, a pyrrol moiety, and a thiophenyl triazole ring, which contribute to its biological activity.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that related triazole derivatives can inhibit the activity of RNA polymerases in viruses such as Hepatitis C Virus (HCV) and others. In vitro tests suggest that these compounds can reduce viral replication effectively at low concentrations (IC50 values often in the micromolar range) .

The mechanism through which this compound exerts its effects appears to involve the inhibition of specific enzymes critical for viral replication. For example:

  • Inhibition of NS5B RNA Polymerase : Similar compounds have been shown to inhibit the NS5B polymerase of HCV with high efficacy. The IC50 values for effective compounds range from 0.26 μM to 0.35 μM .
  • Macrophage Migration Inhibitory Factor (MIF) : Studies on related triazole compounds indicate that they can act as competitive inhibitors of MIF tautomerase activity, which plays a role in inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antiviral Efficacy : A study demonstrated that certain triazole derivatives significantly inhibited HCV replication in vitro, with some compounds achieving over 95% inhibition at optimal concentrations .
  • Cytotoxicity Assessments : Research involving cell lines has shown that these compounds exhibit low cytotoxicity while maintaining antiviral activity, making them promising candidates for further development .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the triazole ring can enhance binding affinity and inhibitory potency against target enzymes .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S2/c1-27-15-8-7-14(12-16(15)28-2)21-18(26)13-30-20-23-22-19(17-6-5-11-29-17)25(20)24-9-3-4-10-24/h3-12H,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODOINXVRWAJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.